REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C(O)(=O)C[C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.[CH3:26][C:27]([C:29]1[CH:37]=[CH:36][C:34]([OH:35])=[C:31]([O:32][CH3:33])[CH:30]=1)=[O:28]>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:9]([O:18][CH3:17])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[CH3:26][C:27]([C:29]1[CH:30]=[C:31]([O:32][CH3:33])[C:34]([OH:35])=[C:36]([O:5][CH3:4])[CH:37]=1)=[O:28].[CH3:4][O:5][C:22]1[CH:23]=[CH:15][CH:16]=[C:17]([O:18][CH3:19])[C:20]=1[OH:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(OC)=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Similar results
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC(=C(C(=C1)OC)O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C(C1O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C(O)(=O)C[C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.[CH3:26][C:27]([C:29]1[CH:37]=[CH:36][C:34]([OH:35])=[C:31]([O:32][CH3:33])[CH:30]=1)=[O:28]>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:9]([O:18][CH3:17])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[CH3:26][C:27]([C:29]1[CH:30]=[C:31]([O:32][CH3:33])[C:34]([OH:35])=[C:36]([O:5][CH3:4])[CH:37]=1)=[O:28].[CH3:4][O:5][C:22]1[CH:23]=[CH:15][CH:16]=[C:17]([O:18][CH3:19])[C:20]=1[OH:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(OC)=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Similar results
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC(=C(C(=C1)OC)O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C(C1O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C(O)(=O)C[C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.[CH3:26][C:27]([C:29]1[CH:37]=[CH:36][C:34]([OH:35])=[C:31]([O:32][CH3:33])[CH:30]=1)=[O:28]>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:9]([O:18][CH3:17])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[CH3:26][C:27]([C:29]1[CH:30]=[C:31]([O:32][CH3:33])[C:34]([OH:35])=[C:36]([O:5][CH3:4])[CH:37]=1)=[O:28].[CH3:4][O:5][C:22]1[CH:23]=[CH:15][CH:16]=[C:17]([O:18][CH3:19])[C:20]=1[OH:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(OC)=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Similar results
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC(=C(C(=C1)OC)O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C(C1O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |